5-Methoxyisoquinoline-1-carboximidamide
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Overview
Description
5-Methoxyisoquinoline-1-carboximidamide is a chemical compound with the molecular formula C11H11N3O2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyisoquinoline-1-carboximidamide typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline as the starting material.
Methoxylation: Isoquinoline is methoxylated to form 5-Methoxyisoquinoline.
Carboximidamide Formation: The methoxyisoquinoline is then reacted with appropriate reagents to introduce the carboximidamide group at the 1-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-Methoxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
5-Methoxyisoquinoline-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 5-Methoxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Methoxyisoquinoline: A closely related compound with similar structural features.
Isoquinoline Derivatives: Various derivatives of isoquinoline with different functional groups.
Uniqueness
5-Methoxyisoquinoline-1-carboximidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and carboximidamide groups make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H11N3O |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-methoxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C11H11N3O/c1-15-9-4-2-3-8-7(9)5-6-14-10(8)11(12)13/h2-6H,1H3,(H3,12,13) |
InChI Key |
NARWQIJZGXQTHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN=C2C(=N)N |
Origin of Product |
United States |
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